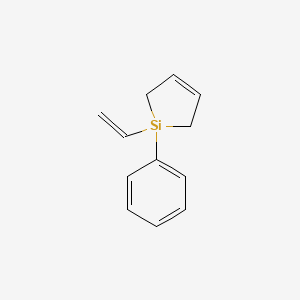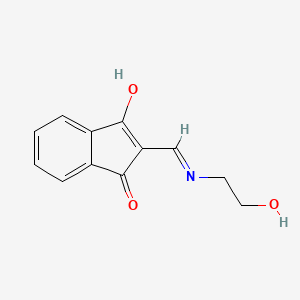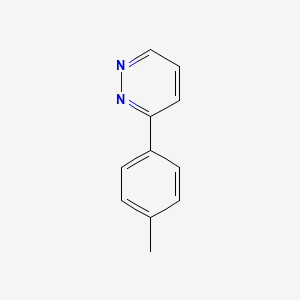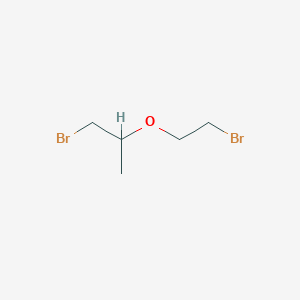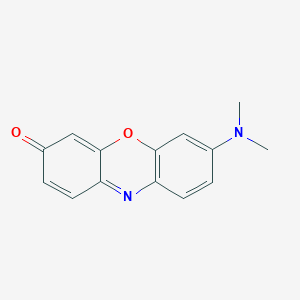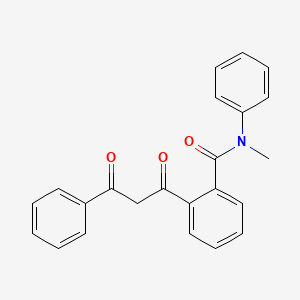
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzamide group, which is a benzene ring attached to an amide functional group. The compound also contains a phenylpropanoyl group, which is a three-carbon chain with a phenyl group and a ketone functional group. The presence of these functional groups makes this compound a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide typically involves the reaction of N-methylbenzamide with 3-oxo-3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for the continuous production of the compound with precise control over reaction conditions. This method can improve the yield and purity of the product while reducing the production time and cost.
化学反応の分析
Types of Reactions
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide can be compared with other similar compounds, such as:
N-Methylbenzamide: Lacks the phenylpropanoyl group, making it less versatile in terms of chemical reactivity and applications.
3-Oxo-3-phenylpropanoyl chloride: Lacks the amide group, making it more reactive and less stable.
N-Phenylbenzamide: Lacks the methyl and phenylpropanoyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
50454-13-2 |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC名 |
N-methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C23H19NO3/c1-24(18-12-6-3-7-13-18)23(27)20-15-9-8-14-19(20)22(26)16-21(25)17-10-4-2-5-11-17/h2-15H,16H2,1H3 |
InChIキー |
XZXMVBMNEWQBKA-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


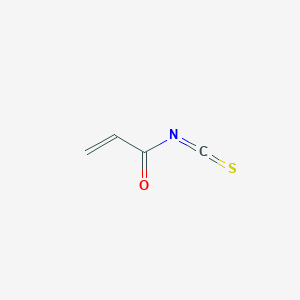
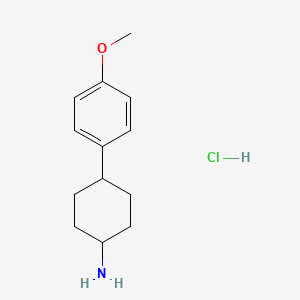
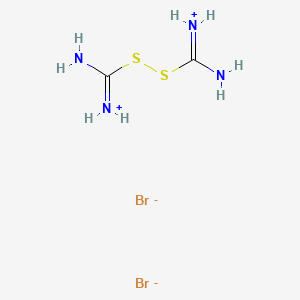
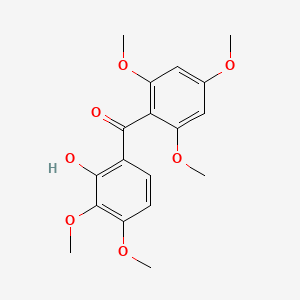
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)


